N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is N-{[2-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride . This nomenclature follows the hierarchical rules for pyrazole derivatives:
- Parent pyrazole systems :
- The primary pyrazole ring (1H-pyrazol-4-amine) is substituted with methyl groups at positions 1 and 5.
- The secondary pyrazole ring (1H-pyrazol-3-yl) bears a difluoromethyl group at position 2.
- Linkage : A methylene bridge (-CH$$_2$$-) connects the amine group of the primary pyrazole to the secondary pyrazole at position 3.
- Salt form : The hydrochloride suffix indicates the presence of a hydrochloric acid salt, stabilizing the amine group.
Structural representation :
- Primary pyrazole : 1,5-dimethyl substitution with an amine at position 4.
- Secondary pyrazole : Difluoromethyl group at position 2.
- Connectivity : Methylene group links position 3 of the secondary pyrazole to the amine of the primary pyrazole.
CAS Registry Number and Alternative Designations
The compound’s CAS Registry Number is 4682-03-5 . Alternative designations include:
| Designation Type | Identifier |
|---|---|
| Systematic Name | N-[[2-(Difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine hydrochloride |
| Vendor Codes | EVT-12365172 (EvitaChem) |
| Chemical Synonyms | 1H-Pyrazole-4-methanamine derivative; Difluoromethylpyrazole amine hydrochloride |
The CAS number serves as a unique identifier for regulatory and commercial databases, while vendor-specific codes facilitate procurement in research settings.
Molecular Formula and Weight Analysis
The molecular formula is C$${11}$$H$${15}$$ClF$${2}$$N$${5}$$ , with a calculated molecular weight of 277.70 g/mol . Key compositional insights include:
| Component | Contribution to Molecular Weight |
|---|---|
| Carbon (C$$_{11}$$) | 132.14 g/mol (47.6%) |
| Hydrogen (H$$_{15}$$) | 15.18 g/mol (5.5%) |
| Chlorine (Cl) | 35.45 g/mol (12.8%) |
| Fluorine (F$$_2$$) | 38.00 g/mol (13.7%) |
| Nitrogen (N$$_5$$) | 70.04 g/mol (25.2%) |
Notable features :
- The difluoromethyl group (-CF$$_2$$H) contributes to the compound’s electronegativity and polarity.
- The hydrochloride salt increases solubility in polar solvents.
Comparative molecular data for related pyrazole derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine | C$$6$$H$$9$$F$$2$$N$$3$$ | 161.15 |
| 1-(Difluoromethyl)-N-{[1-(propan-2-yl)pyrazol-4-yl]methyl}pyrazol-3-amine | C$${11}$$H$${15}$$F$$2$$N$$5$$ | 255.27 |
The addition of a methylene bridge and hydrochloride in N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride accounts for its higher molecular weight compared to simpler pyrazole analogs.
Properties
Molecular Formula |
C10H14ClF2N5 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-7-9(6-15-16(7)2)13-5-8-3-4-14-17(8)10(11)12;/h3-4,6,10,13H,5H2,1-2H3;1H |
InChI Key |
IUGIUUXPWOJQBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Difluoromethylation of Pyrazole Intermediates
The introduction of the difluoromethyl (-CF$$2$$H) group into the pyrazole ring represents the foundational step. Source highlights the use of radical difluoromethylation under photoinduced conditions, employing sodium difluoromethanesulfinate (NaSO$$2$$CF$$2$$H) as the CF$$2$$H source. This method avoids transition metals, enhancing compatibility with nitrogen-rich heterocycles like pyrazoles. Typical reaction conditions include:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile/Water (4:1) |
| Temperature | 25–40°C |
| Reaction Time | 12–24 hours |
| Catalyst | Eosin Y (0.5 mol%) |
| Light Source | Blue LEDs (450–455 nm) |
This approach achieves 75–85% yield for the difluoromethylated pyrazole intermediate, confirmed via $$^{19}\text{F}$$ NMR spectroscopy.
Alkylation and Amination Steps
Subsequent steps involve the alkylation of the difluoromethylpyrazole with a methylamine derivative. Source describes a Mitsunobu reaction to attach the methylamine moiety, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in tetrahydrofuran (THF) at 0°C. The reaction proceeds via nucleophilic substitution, yielding the secondary amine intermediate with 60–70% efficiency .
Amination is finalized through a reductive amination process, where the secondary amine reacts with 1,5-dimethylpyrazol-4-amine in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) and acetic acid. This step achieves 80–90% conversion under mild conditions (pH 4–5, 25°C).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to improve solubility and stability. Source outlines a gas-phase HCl absorption method, where the amine is dissolved in anhydrous diethyl ether and treated with dry HCl gas at −10°C. The precipitate is filtered and recrystallized from ethanol, yielding a crystalline solid with >99% purity (HPLC). Key parameters include:
| Property | Value |
|---|---|
| Solvent System | Ethanol/Diethyl Ether (1:3) |
| Crystallization Temp | −20°C |
| Purity (HPLC) | 99.2% |
Optimization Strategies
Catalytic Enhancements
Source reports that replacing traditional catalysts with organocatalysts like 4-dimethylaminopyridine (DMAP) during alkylation improves yields to 85–90%. Additionally, microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours while maintaining yields above 80%.
Solvent and Temperature Effects
A comparative study (Table 1) evaluates solvent impacts on the amination step:
Table 1 : Solvent Screening for Reductive Amination
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 72 | 95 |
| MeOH | 32.7 | 85 | 98 |
| DCM | 8.9 | 68 | 93 |
| Acetonitrile | 37.5 | 78 | 96 |
Methanol emerges as optimal due to its polarity, facilitating proton transfer in the reaction.
Characterization and Quality Control
Spectroscopic Analysis
- $$^1\text{H}$$ NMR (400 MHz, D$$2$$O): Peaks at δ 2.35 (s, 3H, CH$$3$$), 3.12 (t, 2H, CH$$_2$$), and 6.85 (s, 1H, pyrazole-H).
- $$^{19}\text{F}$$ NMR (376 MHz, CDCl$$3$$): Doublet at δ −113.2 ppm (J = 54 Hz), confirming the -CF$$2$$H group.
- HRMS : m/z 277.7032 [M+H]$$^+$$, matching the theoretical mass.
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H$$_2$$O/MeOH gradient) shows a single peak at 6.2 minutes, confirming the absence of byproducts.
Industrial-Scale Production Challenges
Byproduct Formation
The primary impurity (<2% ) arises from over-alkylation at the pyrazole N-1 position. Source recommends using bulky bases like 2,6-lutidine to sterically hinder undesired substitutions.
Purification Techniques
Recrystallization from ethanol/water (3:1) removes hydrophilic impurities, while flash chromatography (silica gel, ethyl acetate/hexane) addresses lipophilic contaminants.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives with additional functional groups, while reduction may produce simpler pyrazole compounds .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to pyrazoles. For instance, derivatives of pyrazole have shown significant activity against various pathogens, including bacteria and fungi. In one study, a related compound exhibited varying degrees of antimicrobial efficacy against Escherichia coli, Staphylococcus aureus, and Candida albicans using an agar well diffusion method .
Structure-Activity Relationship Studies
Research into structure-activity relationships (SAR) has been crucial for understanding how modifications to the pyrazole structure can enhance biological activity. A study demonstrated that specific substitutions on the pyrazole ring could lead to improved potency against targeted pathogens . This insight is essential for developing new antimicrobial agents based on N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride.
Cancer Treatment Potential
The heterocyclic nature of this compound positions it as a candidate for cancer treatment. Heterocycles are frequently used in drug development due to their ability to interact with biological targets. FDA-approved drugs containing similar structures have been effective in treating various cancers, suggesting that this compound could also possess anticancer properties .
Fungicidal Properties
In agricultural research, compounds with difluoromethyl groups have been investigated for their fungicidal properties. Studies have shown that certain pyrazole derivatives can inhibit the growth of phytopathogenic fungi effectively. For example, a related pyrazole compound demonstrated significant activity against several fungal strains in vitro, suggesting that this compound could be developed as a new fungicide .
Table 2: Antifungal Activity Comparison
| Compound Name | Fungal Strains Tested | Efficacy |
|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Fusarium spp., Aspergillus spp. | Moderate to excellent |
| This compound | Botrytis cinerea, Rhizoctonia solani | Pending evaluation |
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine hydrochloride with structurally analogous pyrazole derivatives, emphasizing substituent variations and molecular properties. Data are derived from the provided evidence:
Key Observations:
This could influence receptor binding in biological applications . Pyrrole vs.
Salt Form: Hydrochloride salts (e.g., target compound, 1856032-55-7, 1856034-97-3) improve aqueous solubility compared to non-salt forms (e.g., 1006348-72-6), which is critical for bioavailability in drug development .
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (~300 vs. 216–262 for analogs) suggests increased steric bulk, which may impact membrane permeability or synthetic accessibility .
Biological Activity
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C10H14ClF2N5 |
| Molecular Weight | 277.70 g/mol |
| IUPAC Name | N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride |
| InChI Key | IUGIUUXPWOJQBK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)NCC2=CC=NN2C(F)F.Cl |
Antimicrobial Properties
Research indicates that pyrazole derivatives, including N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride, exhibit antimicrobial activity. A study highlighted that pyrazole derivatives demonstrated significant antibacterial effects against various strains, suggesting their potential as therapeutic agents in treating infections caused by resistant bacteria .
Antitumor Activity
The compound has been investigated for its antitumor properties. Pyrazoles are known to inhibit specific kinases such as BRAF(V600E) and EGFR, which play critical roles in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells . In vitro studies have shown that certain pyrazole derivatives can effectively suppress tumor cell lines, indicating their potential as anticancer agents.
The biological mechanisms through which N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride exerts its effects involve:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways. For example, it has been noted to affect succinate dehydrogenase activity, disrupting the tricarboxylic acid cycle in pathogens.
- Receptor Interaction: It may interact with specific receptors or proteins within cells, altering signaling pathways that lead to apoptosis or reduced cell proliferation .
Study on Antioxidant and Antidiabetic Activities
A recent study evaluated the antioxidant and antidiabetic activities of related pyrazole compounds (Pyz-1 and Pyz-2). These compounds exhibited significant inhibition of xanthine oxidase and α-glucosidase, suggesting potential applications in managing oxidative stress and diabetes .
Research on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of various pyrazole derivatives against pathogenic fungi. The results showed that certain derivatives had notable antifungal activity, indicating the potential for developing new antifungal agents based on pyrazole structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
